

An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 4-(3-Methoxyphenyl)piperidine
hydrochloride

Cat. No.: B1419197

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This guide provides a comprehensive overview of the chemical and physical properties of **4-(3-Methoxyphenyl)piperidine hydrochloride** (CAS No: 325808-20-6), a versatile piperidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable insights grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.^{[1][2]} Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The introduction of a 3-methoxyphenyl substituent at the 4-position of the piperidine ring, as in the case of **4-(3-Methoxyphenyl)piperidine hydrochloride**, creates a molecule with potential for diverse pharmacological activities, including but not limited to analgesic, anti-inflammatory, and psychoactive effects.^{[3][4][5]} This guide will delve into the specific characteristics of this compound, providing a solid foundation for its application in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. While specific experimental data for **4-(3-Methoxyphenyl)piperidine hydrochloride** is not extensively available in the public domain, we can infer many of its properties from available data and the analysis of structurally similar compounds.

Physicochemical Properties

The hydrochloride salt form of 4-(3-Methoxyphenyl)piperidine enhances its aqueous solubility, a crucial factor for many biological and pharmaceutical applications.[\[3\]](#)

Property	Value	Source
CAS Number	325808-20-6	[6]
Molecular Formula	C12H18ClNO	[7]
Molecular Weight	227.73 g/mol	
Appearance	Inferred to be an off-white to light yellow solid	[8]
Melting Point	Not explicitly reported. For comparison, the related 4-(4-Methoxyphenyl)piperidine hydrochloride has a melting point of 174-176°C. [9]	N/A
Solubility	Expected to be soluble in water and polar organic solvents like ethanol and methanol. [3] [9]	N/A
Purity	Commercially available at ≥97% purity.	[10]

Spectroscopic Profile (Predicted)

While experimental spectra for **4-(3-Methoxyphenyl)piperidine hydrochloride** are not readily available, we can predict the key features based on its structure and data from analogous

compounds.

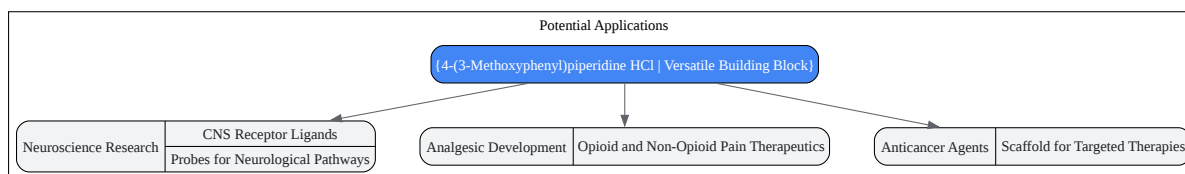
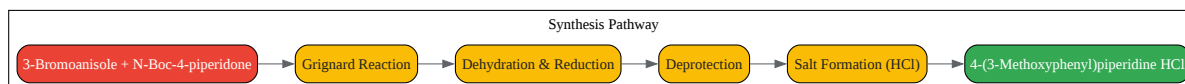
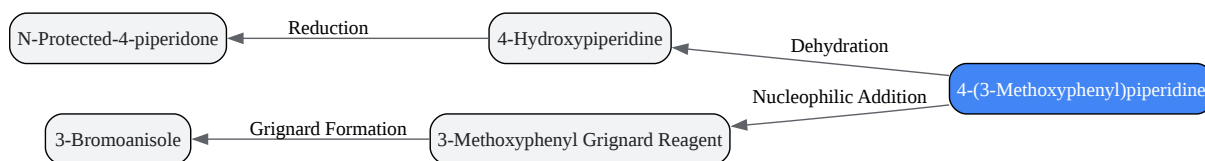
- **^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:** The ^1H NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons of the methoxyphenyl ring (multiplets between 6.7 and 7.3 ppm), and the aliphatic protons of the piperidine ring (multiplets in the range of 1.5-3.5 ppm). The proton on the nitrogen atom would likely appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration. For comparison, the ^1H NMR spectrum of 4-phenylpiperidine shows aromatic protons between 7.15 and 7.31 ppm and piperidine protons between 1.60 and 3.155 ppm.[\[11\]](#)
- **^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:** The ^{13}C NMR spectrum would display signals for the methoxy carbon (around 55 ppm), the aromatic carbons (in the 110-160 ppm region, with the carbon attached to the oxygen being the most downfield), and the aliphatic carbons of the piperidine ring (typically in the 25-50 ppm range).
- **IR (Infrared) Spectroscopy:** The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm^{-1}), C=C stretching of the aromatic ring (around 1600 cm^{-1}), C-O stretching of the methoxy group (around 1030-1250 cm^{-1}), and N-H stretching of the secondary amine hydrochloride (a broad band in the 2400-3200 cm^{-1} region).[\[12\]](#) The IR spectrum of piperidine itself shows characteristic N-H and C-H stretching bands.[\[13\]](#)
- **Mass Spectrometry (MS):** In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) for the free base ($\text{C}_{12}\text{H}_{17}\text{NO}$) would be expected at m/z 191. Fragmentation would likely involve the loss of the methoxy group or cleavage of the piperidine ring. The mass spectrum of the related 4-methoxyphencyclidine shows a molecular ion at m/z 273 and a base peak at m/z 188.[\[12\]](#)

Synthesis and Reaction Chemistry

A robust and reproducible synthesis protocol is essential for obtaining high-purity material for research. While a specific, detailed synthesis for **4-(3-Methoxyphenyl)piperidine hydrochloride** is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established methodologies for similar piperidine derivatives.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of 4-(3-Methoxyphenyl)piperidine would involve the formation of the C-C bond between the phenyl and piperidine rings.



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